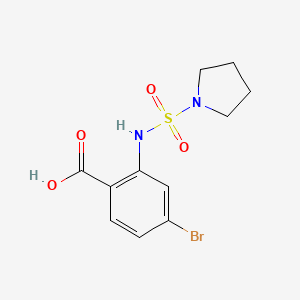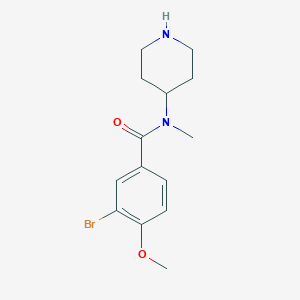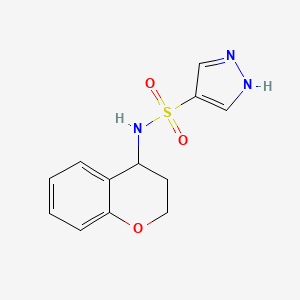
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone, also known as HPEMPE, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and has been the subject of extensive research due to its potential pharmacological properties.
作用機序
The exact mechanism of action of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant effects, which may help to protect against oxidative stress and damage. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone in lab experiments is its relatively low toxicity and high purity. Additionally, its potential therapeutic applications make it an attractive compound for further investigation. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve yield and purity. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future studies may also explore the use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, the potential use of this compound as a diagnostic tool for certain diseases may also be explored.
合成法
The synthesis of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone involves the reaction of 1-(2-methylpiperidin-1-yl)ethanone with 4-hydroxythiophenol in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an analgesic and antitumor agent.
特性
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-4-2-3-9-15(11)14(17)10-18-13-7-5-12(16)6-8-13/h5-8,11,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSZDVAHCQNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)




![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)